molecular formula C8H12N5O5P B8767711 9-(2-(Phosphonomethoxy)ethoxy)adenine CAS No. 124076-74-0

9-(2-(Phosphonomethoxy)ethoxy)adenine

Cat. No.: B8767711
CAS No.: 124076-74-0
M. Wt: 289.19 g/mol
InChI Key: HRVFEVBDZIXIGY-UHFFFAOYSA-N
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Description

BRL 47923, also known as SB-203657-A, is a small molecule drug initially developed by Smithkline Beecham Plc. It functions as a reverse transcriptase inhibitor, transferase inhibitor, and RNA-directed DNA polymerase inhibitor. This compound has shown potential in treating immune system diseases, infectious diseases, and urogenital diseases .

Chemical Reactions Analysis

BRL 47923 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly detailed in the available literature. The major products formed from these reactions are typically derivatives of the original compound, which retain the core structure but exhibit different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of BRL 47923 involves its inhibition of reverse transcriptase, transferase, and RNA-directed DNA polymerase. These enzymes are crucial for the replication of certain viruses, including HIV. By inhibiting these enzymes, BRL 47923 prevents the replication of the virus, thereby reducing the viral load in the body . The molecular targets and pathways involved in this mechanism include the inhibition of the reverse transcription process, which is essential for the conversion of viral RNA into DNA .

Comparison with Similar Compounds

BRL 47923 can be compared with other reverse transcriptase inhibitors, such as zidovudine, didanosine, and zalcitabine. These compounds also inhibit the reverse transcription process but differ in their chemical structures and specific mechanisms of action . BRL 47923 is unique in its ability to inhibit multiple enzymes, including transferase and RNA-directed DNA polymerase, which makes it a versatile compound in the treatment of various diseases .

Conclusion

BRL 47923 is a promising compound with significant potential in the treatment of various diseases, particularly those involving viral infections. Its unique mechanism of action and ability to inhibit multiple enzymes make it a valuable tool in scientific research and medicine.

If you have any more questions or need further details, feel free to ask!

Properties

CAS No.

124076-74-0

Molecular Formula

C8H12N5O5P

Molecular Weight

289.19 g/mol

IUPAC Name

2-(6-aminopurin-9-yl)oxyethoxymethylphosphonic acid

InChI

InChI=1S/C8H12N5O5P/c9-7-6-8(11-3-10-7)13(4-12-6)18-2-1-17-5-19(14,15)16/h3-4H,1-2,5H2,(H2,9,10,11)(H2,14,15,16)

InChI Key

HRVFEVBDZIXIGY-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)OCCOCP(=O)(O)O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 9-[2-(diethoxyphosphorylmethoxy)ethoxy]adenine (0.63 g, 1.83 mmol) in dry dichloromethane (10 ml) was added trimethylsilyl bromide (1.45 ml, 11 mmol) and the solution stirred at ambient temperature for 2 hours. The solvent was removed under reduced pressure and the residue dissolved in methanol (10 ml). The solvent was evaporated and the residue again dissolved in methanol and solvent evaporated to give a solid residue. Crystallisation from methanol: acetone gave the title compound which was recrystallised from methanol: water (0.24 g, 45%), m.p. 241°-244° C. UV: λmax (EtOH) 259 nm (ε 13,500); IR: νmax (KBr) 3428, 3312, 3084, 1685, 1644, 1612, 1484, 1462, 1455, 1336, 1294, 1278, 1255, 1215, 1195, 1104, 1060, 1046, 1033, 955, 934, 892 cm-1. 1H NMR: δH [(CD3)2SO]3.64 (2H,d,J=8.2 Hz, OCH2P), 3.82 (2H,m,N-OCH2CH2O), 4.50 (2H,m, N-OCH2CH2), 7.42 (2H, br.s, D2O exchangeable NH2), 8.15 (1H,s,H-8), 8.38 (1H,s,H-2) 10.0-4.5 (2H,broad, D2O exchangeable PO(OH )2). Found: C,32.84; H,4.41; N: 23.74%. C8H12N5O5P. H2O requires: C,33.01; H,4.19; N:24.06%.
Name
9-[2-(diethoxyphosphorylmethoxy)ethoxy]adenine
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
1.45 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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